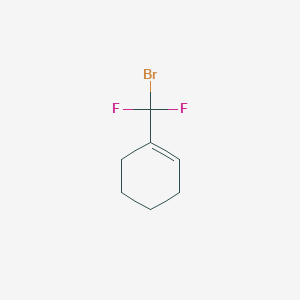

1-(Bromodifluoromethyl)cyclohex-1-ene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related fluorinated cyclohexenes can be achieved through a two-directional approach, starting from acetonide-protected diols. This method involves a double cross-metathesis reaction followed by electrophilic fluorination, leading to diastereomeric diols suitable for further transformation into cyclohexenes via ring-closing metathesis (Purser et al., 2008).

Molecular Structure Analysis

The molecular structure of fluorinated cyclohexenes, such as 1,2,3,4,5,6-hexafluorocyclohexane, demonstrates a high degree of polarization due to the clustering of electronegative fluorine atoms. This structure results in a significant molecular dipole, unusual for aliphatic compounds, and influences the compound's physical and chemical properties (Keddie et al., 2015).

Chemical Reactions and Properties

1-(Bromodifluoromethyl)cyclohex-1-ene and its analogues undergo various chemical reactions, including intramolecular ene reactions leading to trans-disubstituted cyclohexanes (Tietze & Beifuss, 1988), and bromo-amination, allowing for the selective functionalization of the cyclohexane system (Fujioka et al., 2006).

Physical Properties Analysis

The physical properties of related compounds, such as polyfluoro-1,2-epoxycyclohexanes, are influenced by their molecular structure. For example, the presence of fluorine atoms affects the compound's boiling point, solubility, and density. The synthesis and reactivity of these compounds demonstrate the impact of fluorine substitution on physical properties (Coe et al., 1982).

Chemical Properties Analysis

The chemical properties of this compound derivatives are characterized by their reactivity towards various nucleophiles and electrophiles. Studies on the synthesis and reactivity of similar compounds highlight the influence of the bromodifluoromethyl group on the compound's chemical behavior (Martin et al., 1995).

Aplicaciones Científicas De Investigación

Synthetic Methodologies and Chemical Transformations

Preparation of Cyclohexene Derivatives

Studies have shown methods for preparing various cyclohexene derivatives, demonstrating the versatility of cyclohexene compounds in organic synthesis. For instance, the preparation of 3-Oxocyclohex-1-ene-1-carbonitrile explores safety and waste disposal in synthesizing cyclohexene derivatives, highlighting the compound's role in generating valuable chemical intermediates (Lujan-Montelongo & Fleming, 2014).

Liquid-Liquid Separation Techniques

Research on the liquid-liquid separation of hex-1-ene from hexane and cyclohexene from cyclohexane using ionic liquids underscores the importance of cyclohexene derivatives in separation processes. The study provides insights into the selectivity and solute distribution ratios beneficial for chemical separation processes (Karpińska, Wlazło, & Domańska, 2017).

Advanced Organic Synthesis and Material Science

Synthesis of Difluorinated Compounds

The synthesis of enantiopure 1,4-difluoro-cyclohexenes from acetonide-protected diols via a two-directional approach involving cross-metathesis and electrophilic fluorination illustrates the application of cyclohexene derivatives in creating difluorinated compounds. This research could serve as a foundation for developing novel synthetic routes for fluorinated cyclohexene derivatives (Purser et al., 2008).

Development of Liquid Crystalline Materials

The synthesis and chemical transformation of cyclohex-2-enones into liquid crystalline cyclohexene and cyclohexane derivatives indicate the potential of cyclohexene compounds in creating new materials with unique properties. This research may inspire the development of materials based on "1-(Bromodifluoromethyl)cyclohex-1-ene" for applications in displays, sensors, and other technologies (Bezborodov, Lapanik, & Sasnouski, 2002).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is noted as a specialty product for proteomics research applications , suggesting that it may interact with proteins or other biological macromolecules.

Mode of Action

Studies on related compounds provide insights into potential reactivity and functionalization pathways. For instance, the gold(I)-catalyzed cyclization of 1-bromo-1,5-enynes in the presence of phenols leads to a domino transformation involving O-H/C-H bond functionalization.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-(Bromodifluoromethyl)cyclohex-1-ene is currently unavailable . These properties are crucial in determining the bioavailability of the compound.

Propiedades

IUPAC Name |

1-[bromo(difluoro)methyl]cyclohexene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrF2/c8-7(9,10)6-4-2-1-3-5-6/h4H,1-3,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJIZWHYAFYTIMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)C(F)(F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrF2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371248 |

Source

|

| Record name | 1-(Bromodifluoromethyl)cyclohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

117711-60-1 |

Source

|

| Record name | 1-(Bromodifluoromethyl)cyclohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B40730.png)

![5-Ethoxy-1,3-dioxa-4-azaspiro[5.5]undec-4-en-2-one](/img/structure/B40741.png)

![Thieno[2,3-c]pyridine, 6-ethyl-4,5,6,7-tetrahydro-2-methyl-(9CI)](/img/structure/B40754.png)